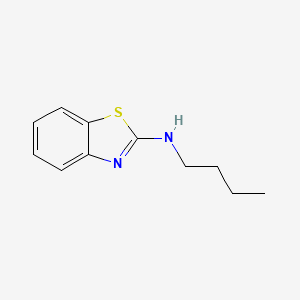

Benzothiazol-2-yl-butyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazol-2-yl-butyl-amine is a compound that is part of a broader class of benzothiazoles, which have been extensively studied due to their diverse pharmacological activities, including antitumor properties. The structure of benzothiazoles typically consists of a benzene ring fused to a thiazole, a sulfur-containing five-membered heterocycle. The presence of an amine group in these compounds often allows for further chemical modifications, making them versatile intermediates in medicinal chemistry.

Synthesis Analysis

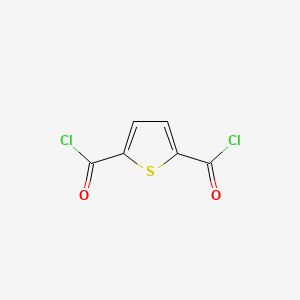

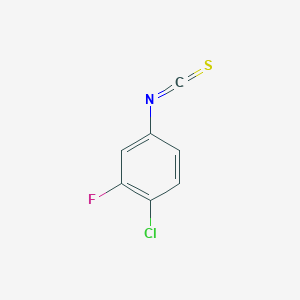

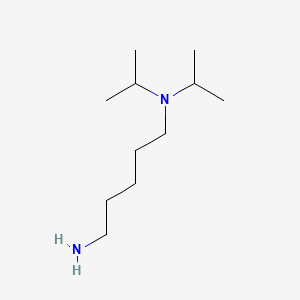

The synthesis of benzothiazol-2-yl derivatives has been explored through various methods. A solvent-free and catalyst-free synthesis of benzothiazoles has been developed using 2-chloronitrobenzene, elemental sulfur, and aliphatic amine, which provides a novel and environmentally friendly approach to these compounds . Additionally, the synthesis of benzothiazol-2-yl-(4-chloro-benzylidene)-amine involves the reaction of 2-aminobenzothiazole with 4-chlorobenzaldehyde, indicating the versatility of 2-aminobenzothiazole as a starting material for further chemical transformations .

Molecular Structure Analysis

The molecular structure of benzothiazol-2-yl derivatives has been characterized using various spectroscopic techniques. For instance, the structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was determined through crystallography, revealing a planar benzothiazol ring with a dihedral angle of 6.37(8)° with the imidazol ring . This planarity is a common feature in benzothiazoles and is crucial for their interaction with biological targets.

Chemical Reactions Analysis

Benzothiazol-2-yl derivatives undergo various chemical reactions, including acetylation and oxidation, which can significantly affect their biological activity. For example, N-acyl derivatives of arylamines have been synthesized, and studies confirm that N-acetylation and oxidation are the main metabolic transformations of these compounds . The nature of the substituent on the benzothiazole ring dictates the predominant metabolic process, which in turn influences the antitumor activity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazol-2-yl derivatives are crucial for their pharmaceutical applications. Water solubility and stability are important for drug formulation and bioavailability. A series of water-soluble prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to address these issues, exhibiting good water solubility and stability at ambient temperature . These prodrugs degrade to the free base in vivo, making them suitable for parenteral administration .

Relevant Case Studies

The antitumor activity of benzothiazol-2-yl derivatives has been the subject of several case studies. The lysyl-amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been selected for phase 1 clinical evaluation due to its promising pharmaceutical properties . Additionally, the antitumor activities of various benzothiazol-2-yl derivatives have been evaluated against different cancer cell lines, with some compounds showing selective activity and others retaining their activity even after metabolic transformations .

Applications De Recherche Scientifique

Antitumor Properties

Benzothiazol-2-yl-butyl-amine derivatives exhibit potent antitumor properties. They are metabolized by cytochrome P 450 1A1 into active and inactive metabolites. Water-soluble prodrugs of these compounds have been developed to overcome drug lipophilicity limitations, showing significant in vitro and in vivo antitumor activity (Bradshaw et al., 2002).

Antimicrobial and Corrosion Inhibition

Benzothiazol-2-yl-butyl-amine derivatives have been synthesized for antimicrobial applications and as corrosion inhibitors. These compounds exhibit substantial bioactivities and can protect mild steel against corrosion in acidic environments (Nayak & Bhat, 2023).

Synthesis and Characterization of Metal Complexes

Metal complexes with Benzothiazol-2-yl-(4-chloro-benzylidene)-amine have been synthesized and characterized. These complexes, involving metals like Co(II), Ni(II), Cu(II), and Zn(II), are proposed to have an octahedral structure (Alkuubaisi et al., 2016).

Enhanced Corrosion Resistance

Benzothiazol-2-yl-butyl-amine derivatives enhance the corrosion resistance of mild steel in acidic solutions. The adsorption of these compounds on metal surfaces and their protective efficiency have been studied through experimental methods and theoretical calculations (Salarvand et al., 2017).

Antibacterial and Anthelmintic Activities

Some derivatives have shown notable antibacterial, antifungal, and anthelmintic activities against various pathogens and earthworm species, indicating their potential in developing new therapeutic agents (Amnerkar et al., 2015).

Applications in Chemical Synthesis

Benzothiazol-2-yl-butyl-amine derivatives are used in the synthesis of various biologically active compounds, highlighting their importance in medicinal chemistry and drug development (Ma et al., 2011).

Safety And Hazards

Orientations Futures

Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials have been reported . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Propriétés

IUPAC Name |

N-butyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBYZFOJJXHSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397119 |

Source

|

| Record name | Benzothiazol-2-yl-butyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazol-2-yl-butyl-amine | |

CAS RN |

24622-31-9 |

Source

|

| Record name | Benzothiazol-2-yl-butyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)